Antiviral agent 19

Description

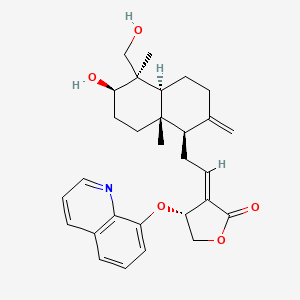

Structure

3D Structure

Properties

Molecular Formula |

C29H35NO5 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-quinolin-8-yloxyoxolan-2-one |

InChI |

InChI=1S/C29H35NO5/c1-18-9-12-24-28(2,14-13-25(32)29(24,3)17-31)21(18)11-10-20-23(16-34-27(20)33)35-22-8-4-6-19-7-5-15-30-26(19)22/h4-8,10,15,21,23-25,31-32H,1,9,11-14,16-17H2,2-3H3/b20-10+/t21-,23+,24+,25-,28+,29+/m1/s1 |

InChI Key |

YBVRDYYPMSHRIF-JFKJDLBZSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Antiviral Spectrum of Antiviral Agent 19 (Remdesivir)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antiviral Agent 19, known scientifically as Remdesivir (GS-5734), is a phosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Remdesivir, presenting quantitative data, detailed experimental protocols for key assays, and a visual representation of its mechanism of action. The information compiled is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Remdesivir is metabolized within host cells to its active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] Its efficacy has been demonstrated against various viral families, including Coronaviridae, Filoviridae, Flaviviridae, and Picornaviridae.[5]

Quantitative Antiviral Activity

The in vitro antiviral potency of Remdesivir has been evaluated against a multitude of viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the therapeutic window of the agent.

Table 1: Antiviral Activity against Coronaviridae

| Virus (Strain) | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | |

| SARS-CoV-2 | Vero E6 | 23.15 | - | - | |

| SARS-CoV-2 (Alpha, B.1.1.7) | Vero E6 | 0.21 (IC50) | >100 | >476 | |

| SARS-CoV-2 (Beta, B.1.351) | Vero E6 | 0.28 (IC50) | >100 | >357 | |

| SARS-CoV-2 (Gamma, P.1) | Vero E6 | 0.31 (IC50) | >100 | >322 | |

| SARS-CoV-2 (Delta, B.1.617.2) | Vero E6 | 0.32 (IC50) | >100 | >312 | |

| SARS-CoV-2 (Omicron, BA.2) | Vero E6 | 0.35 (IC50) | >100 | >285 | |

| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | - | - | |

| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | - | - | |

| MERS-CoV | HeLa | 0.34 | - | - | |

| HCoV-OC43 | Huh-7 | 0.067 | 18.9 | 282 | |

| HCoV-229E | H1-HeLa | 0.093 | >50 | >538 | |

| HCoV-229E | MRC-5 | 0.04 | >60 | >1500 | |

| Murine Hepatitis Virus (MHV) | - | 0.03 | - | - |

Table 2: Antiviral Activity against Other Viral Families

| Viral Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 0.024 - 0.068 | - | - | |

| Filoviridae | Marburg Virus (MARV) | HeLa | 0.024 - 0.068 | - | - | |

| Filoviridae | Sudan Virus (SUDV) | HeLa | 0.12 - 0.24 | - | - | |

| Flaviviridae | West Nile Virus (WNV) | - | 0.05 | - | - | |

| Flaviviridae | Dengue Virus (DENV-1-4) | - | Inhibitory Activity | - | - | |

| Flaviviridae | Yellow Fever Virus (YFV) | - | Inhibitory Activity | - | - | |

| Flaviviridae | Zika Virus (ZIKV) | - | Inhibitory Activity | - | - | |

| Picornaviridae | Enterovirus 68D | RD | 0.050 | 2.82 | 56 | |

| Picornaviridae | Enterovirus 71 | RD | 0.140 | 3.31 | 24 | |

| Paramyxoviridae | Nipah Virus (NiV) | - | Broad Activity | - | - | |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | Broad Activity | - | - |

Experimental Protocols

The in vitro antiviral activity of Remdesivir is typically assessed using a variety of cell-based assays. The following are detailed methodologies for the most common experiments.

Cell Lines and Virus Propagation

-

Cell Lines: Vero E6 cells (African green monkey kidney) are frequently used for SARS-CoV-2 and other coronaviruses due to their high susceptibility to infection. Other cell lines such as Huh-7 (human hepatoma), HeLa (human cervical cancer), and MRC-5 (human lung fibroblast) are used for specific viruses.

-

Virus Stocks: Viral stocks are propagated in susceptible cell lines. Titers of the viral stocks are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay

The cytotoxicity of Remdesivir is determined to ensure that the observed antiviral effect is not due to cell death.

-

Cell Seeding: Plate cells (e.g., Vero E6) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of Remdesivir to the cells.

-

Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK8 assay.

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Antiviral Activity Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 12-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of culture medium (e.g., DMEM), low-melting-point agarose, and serial dilutions of Remdesivir.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2 to allow for plaque formation.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration. The EC50 value is the concentration of Remdesivir that reduces the number of plaques by 50% compared to the untreated virus control.

This assay quantifies the amount of viral RNA produced in the presence of the antiviral agent.

-

Cell Seeding and Infection: Seed cells in appropriate culture plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of Remdesivir.

-

Incubation: Incubate the plates for 48 hours.

-

RNA Extraction: Harvest the cell culture supernatant and extract viral RNA using a commercial kit.

-

qRT-PCR: Quantify the viral RNA levels using quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene, such as the nucleocapsid (N) gene for SARS-CoV-2.

-

Data Analysis: The EC50 value is determined by calculating the concentration of Remdesivir that reduces the viral RNA yield by 50% relative to the untreated control.

Visualizations

Mechanism of Action of Remdesivir

The following diagram illustrates the intracellular activation of Remdesivir and its subsequent inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Experimental Workflow for In Vitro Antiviral Assay

The diagram below outlines a typical workflow for assessing the in vitro efficacy of an antiviral agent like Remdesivir.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antiviral Agent Target Identification and Validation: A Case Study of Remdesivir

Abstract: The development of effective antiviral therapeutics is a cornerstone of global health security. A critical phase in this endeavor is the accurate identification and rigorous validation of viral or host targets. This guide provides a detailed overview of the core principles and methodologies involved in this process, using the broad-spectrum antiviral agent Remdesivir as a comprehensive case study. We will explore the hypothesis-driven approaches and biochemical assays that pinpointed the viral RNA-dependent RNA polymerase (RdRp) as the primary target, and the subsequent cell-based and resistance mutation studies that validated this mechanism. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this crucial aspect of virology and pharmacology.

Introduction to Antiviral Target Identification

The primary goal of antiviral drug discovery is to inhibit viral replication and spread without harming the host. This is achieved by identifying and targeting components essential for the viral life cycle. Targets can be either viral proteins (e.g., polymerases, proteases) or host factors that the virus hijacks for its own replication. The ideal target is crucial for the virus but non-essential or sufficiently different from host counterparts to minimize toxicity.

The journey from a potential antiviral compound to an approved therapeutic involves two fundamental stages:

-

Target Identification: The process of discovering the specific molecular entity (e.g., an enzyme or protein) with which a drug interacts to produce its therapeutic effect.[]

-

Target Validation: The collection of evidence to confirm that modulating the identified target will result in the desired therapeutic outcome.[]

This guide uses "Antiviral Agent 19," with Remdesivir as a real-world exemplar, to illustrate this process. Remdesivir is a prodrug of a nucleoside analog that has demonstrated broad-spectrum activity against a variety of RNA viruses, including coronaviruses like SARS-CoV-2.[2][3]

Target Identification: Pinpointing the Viral RdRp

The identification of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) as the target of Remdesivir was largely a hypothesis-driven process, building on prior knowledge of both coronaviruses and the mechanism of nucleoside analogs.

2.1 Hypothesis-Driven Approach: Targeting Viral Replication Machinery

Viruses like SARS-CoV-2 are RNA viruses that rely on an RdRp enzyme to replicate their genetic material.[4] This enzyme is an attractive drug target because it is essential for the virus and generally absent in host cells, offering a potential window for selective toxicity. Remdesivir was designed as a nucleoside analog, a class of molecules that mimic the natural building blocks of RNA and DNA. The central hypothesis was that Remdesivir, once metabolized into its active triphosphate form (RDV-TP), would be recognized by the viral RdRp as a substitute for adenosine triphosphate (ATP) and incorporated into the growing viral RNA chain, thereby disrupting the replication process.

2.2 In Vitro Screening and Biochemical Assays

Initial validation of this hypothesis came from in vitro biochemical assays using purified components.

-

Enzyme Kinetics: Experiments with purified SARS-CoV-2 RdRp (composed of the nsp12, nsp7, and nsp8 proteins) demonstrated that the enzyme efficiently incorporates the active form of Remdesivir (RDV-TP) into a nascent RNA strand.

-

Competitive Inhibition: These assays showed that RDV-TP could effectively compete with the natural substrate, ATP, for incorporation by the RdRp. The selectivity for RDV-TP over ATP is a key property that makes it a potent inhibitor.

-

Mechanism of Inhibition: Cryo-electron microscopy and biochemical studies revealed that after Remdesivir monophosphate (RMP) is incorporated into the viral RNA, it allows the addition of three more nucleotides before halting RNA synthesis. This "delayed chain termination" is a distinct mechanism of action. A structural clash between the 1'-cyano group of the incorporated Remdesivir and the RdRp protein after translocation is thought to be responsible for this stalling.

Target Validation: Confirming RdRp as the Antiviral Mechanism

While biochemical assays identify a direct interaction, target validation requires demonstrating that this interaction is responsible for the drug's antiviral effect in a biological context.

3.1 Cell-Based Assays: Demonstrating Antiviral Efficacy

The most direct form of validation comes from treating virus-infected cells with the compound and measuring the reduction in viral replication.

-

Viral Titer Reduction: Numerous studies have shown that Remdesivir potently inhibits SARS-CoV-2 replication in various cell lines, including human airway epithelial (HAE) cells and Vero E6 cells. The concentration of the drug required to inhibit viral replication by 50% (EC50) is a key quantitative measure.

-

Dose-Dependent Inhibition: The antiviral effect of Remdesivir is dose-dependent, meaning that higher concentrations of the drug lead to greater inhibition of viral RNA synthesis and replication, which is a hallmark of a specific drug-target interaction.

3.2 Resistance Studies: The "Smoking Gun" of Target Validation

The emergence of drug resistance provides powerful evidence for a specific drug target. By culturing viruses in the presence of an antiviral agent over multiple passages, it is possible to select for mutations that confer resistance.

-

Selection of Resistant Mutants: In vitro studies passaging coronaviruses in the presence of Remdesivir have led to the identification of specific amino acid substitutions in the nsp12 protein, which is the catalytic subunit of the RdRp.

-

Common Resistance Mutations: Mutations such as V792I and S759A in nsp12 have been identified in resistant viral lineages.

-

Confirmation of Causality: Introducing these specific mutations back into the wild-type virus confirms that they are responsible for the observed resistance, often measured as an increase in the EC50 value. Biochemical analysis of RdRp enzymes carrying these mutations has shown a decreased preference for incorporating the active form of Remdesivir, directly linking the genetic change to the mechanism of resistance.

Quantitative Data Summary

The efficacy and selectivity of an antiviral agent are quantified by several key metrics. The tables below summarize representative data for Remdesivir against various coronaviruses.

Table 1: In Vitro Efficacy (EC50/IC50) of Remdesivir

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | CPE-based | 0.77 | |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 2.17 (1h treatment) | |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.22 (72h treatment) | |

| SARS-CoV-2 | hESC-CMs | Image-based | 0.6 | |

| SARS-CoV-2 | hiPSC-CMs | Image-based | 0.2 | |

| SARS-CoV | HAE cells | qRT-PCR | 0.069 | |

| MERS-CoV | HAE cells | qRT-PCR | 0.074 | |

| MERS-CoV | HeLa cells | - | 0.34 |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to achieve 50% of the maximum effect or inhibition.

Table 2: Cytotoxicity and Selectivity Index (SI) of Remdesivir

| Cell Line | Exposure Time | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Various Human Cells | 5-14 days | 1.7 to >20 | >170 to 20,000 | |

| Vero E6 | - | >100 | >129 (based on EC50 of 0.77 µM) | |

| hPSC-CMs | - | 10.2 - 39.4 | - |

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells. The Selectivity Index is a crucial measure of a drug's therapeutic window.

Table 3: Remdesivir Resistance Mutations in SARS-CoV-2 RdRp (nsp12)

| Mutation | Fold Increase in EC50 | Reference |

| V792I | 3.6-fold | |

| T803I | 1.8-fold | |

| S759A + V792I | Up to 38-fold (in MHV model) |

Detailed Experimental Protocols

5.1 Protocol: In Vitro SARS-CoV-2 RdRp Inhibition Assay

This protocol outlines a general method to measure the inhibition of viral RNA synthesis by an agent like Remdesivir using a purified enzyme complex.

Objective: To determine the IC50 of an antiviral agent against the SARS-CoV-2 RdRp complex.

Materials:

-

Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8).

-

RNA template-primer duplex (e.g., a poly-U template with a fluorescently labeled primer).

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP) at physiological concentrations.

-

Active triphosphate form of the inhibitor (e.g., RDV-TP).

-

Reaction Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol).

-

Quenching solution (e.g., EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Fluorescence gel scanner.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified RdRp complex, and the RNA template-primer duplex.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (RDV-TP) to the reaction tubes. Include a no-inhibitor control (DMSO vehicle).

-

Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C to allow the enzyme to bind to the RNA.

-

Initiation of Reaction: Start the RNA synthesis reaction by adding the mix of all four natural NTPs.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Quenching: Stop the reaction by adding a quenching solution containing EDTA, which chelates the Mg2+ ions essential for polymerase activity.

-

Analysis:

-

Denature the RNA products by heating in a formamide-containing loading buffer.

-

Separate the RNA products by size using denaturing PAGE.

-

Visualize the fluorescently labeled RNA products using a gel scanner.

-

-

Data Quantification:

-

Quantify the intensity of the full-length product band for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

6.1 Diagram: Mechanism of Action of Remdesivir

Caption: Metabolic activation and mechanism of action of Remdesivir.

6.2 Diagram: Antiviral Target Identification and Validation Workflow

Caption: General workflow for antiviral target identification and validation.

Conclusion

The successful identification and validation of the viral RdRp as the target for Remdesivir serves as a powerful case study in modern antiviral drug development. The process integrated hypothesis-driven science with a multi-layered experimental approach, from purified enzyme kinetics to cell-based assays and resistance profiling. This rigorous validation is essential to confirm the mechanism of action, understand potential resistance pathways, and build a strong foundation for clinical development. The methodologies and principles outlined in this guide are broadly applicable and represent a core framework for developing the next generation of antiviral agents.

References

- 2. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties and solubility of Antiviral agent 19

As information regarding a specific "Antiviral agent 19" is not publicly available, this technical guide utilizes Remdesivir (GS-5734) as a well-documented exemplar. Remdesivir is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] It is a nucleotide analogue prodrug that ultimately interferes with viral replication.[2] This document provides an in-depth overview of its physicochemical properties and solubility, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Remdesivir is a white to off-white or yellow, non-hygroscopic crystalline solid.[3] It is manufactured as a single stereoisomer with six chiral centers.[4] The compound exists in different polymorphic forms, with Form II being a common active substance.

Table 1: Key Physicochemical Properties of Remdesivir

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₅N₆O₈P | |

| Molecular Weight | 602.58 g/mol | |

| Physical Description | White to off-white/yellow crystalline solid | |

| pKa (strongest acidic/basic) | 10.23 / 0.65 | |

| Log P (o/w) | 2.01 | |

| CAS Number | 1809249-37-3 |

Solubility

The solubility of Remdesivir is a critical factor in its formulation and delivery. It is virtually insoluble in water, and its aqueous solubility is pH-dependent, increasing as the pH decreases. For instance, it is very slightly soluble in water when the pH is adjusted to 2 with hydrochloric acid. The solubility of different polymorphic forms can also vary. Studies have shown that the polymorphic form RDV-I exhibits a marginally faster dissolution rate and higher solubility in water at pH 7 compared to RDV-II.

Table 2: Solubility of Remdesivir in Various Solvents

| Solvent | Solubility | Concentration | Source |

| Water (pH 7) | Virtually Insoluble | - | |

| Water (pH 2) | Very Slightly Soluble | - | |

| Simulated Lung Fluid (Crystalline) | - | 0.03 ± 0.001 mg/mL | |

| Simulated Lung Fluid (Amorphous) | - | 0.59 ± 0.01 mg/mL | |

| Ethanol | Soluble | 12.05 mg/mL (20 mM) | |

| Methanol | Completely Soluble | - | |

| DMSO | - | 60.26 mg/mL (100 mM) |

Experimental Protocols

Preparation of Remdesivir Polymorphs (RDV-I and RDV-II)

This protocol describes the laboratory-scale preparation of two solvent-free polymorphic forms of Remdesivir.

-

Preparation of Polymorph I (RDV-I):

-

Dissolve Remdesivir in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at 50 °C.

-

Cool the solution down to 0 °C to yield single crystals of RDV-I.

-

-

Preparation of Polymorph II (RDV-II):

-

Dissolve Remdesivir in acetonitrile (MeCN) at 90 °C.

-

Cool the solution to room temperature to obtain single crystals of RDV-II.

-

The resulting crystal forms can be characterized using techniques such as Powder X-ray Diffraction (PXRD) and Single-crystal X-ray Diffraction.

Aqueous Solubility and Dissolution Rate Determination

This protocol outlines a method for measuring the solubility and dissolution profile of Remdesivir polymorphs in distilled water.

-

Apparatus and Reagents:

-

Thermo Scientific Evolution 300 UV-Vis spectrometer or equivalent.

-

Magnetic stirrer.

-

100 mesh sieve.

-

Distilled water (pH 7).

-

Remdesivir samples (e.g., RDV-I, RDV-II).

-

-

Procedure:

-

Equilibrate a beaker containing 200 mL of distilled water (pH 7) at 37 °C.

-

Add approximately 100 mg of the Remdesivir sample, filtered through a 100 mesh sieve, to the water.

-

Stir the mixture at 150 rpm with a magnetic stirrer.

-

At specific time intervals (e.g., up to 240 minutes), withdraw a 4 mL aliquot of the dissolved sample.

-

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant total volume.

-

Filter each aliquot and assay using UV analysis at a wavelength (λmax) of 245 nm to determine the concentration of Remdesivir.

-

Calculate the concentration based on a pre-established standard curve.

-

Repeat the experiment at least three times to ensure accuracy.

-

Mechanism of Action & Intracellular Metabolism

Remdesivir is a monophosphoramidate prodrug of an adenosine analog. To exert its antiviral effect, it must enter the host cell and be converted into its active form, an adenosine triphosphate analog (GS-443902).

Caption: Intracellular metabolic pathway of Remdesivir to its active triphosphate form.

This active triphosphate competes with endogenous adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it results in delayed chain termination, effectively halting the replication of the viral genome.

Experimental & Logical Workflows

The determination of key physicochemical parameters like solubility follows a structured workflow to ensure accurate and reproducible results.

Caption: Generalized experimental workflow for determining the solubility of an antiviral agent.

References

Structure-Activity Relationship (SAR) Studies of Antiviral Agent 19: A Non-Nucleoside Inhibitor of Novari Virus RNA-Dependent RNA Polymerase

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The emergence of novel viral threats, such as the fictional "Novari virus," a member of the Flaviviridae family, underscores the continuous need for potent antiviral therapeutics. The Novari virus replication cycle is critically dependent on its RNA-dependent RNA polymerase (RdRp), an enzyme responsible for replicating the viral RNA genome.[1][2][3] This makes the RdRp a prime target for antiviral drug development.[4][5] This whitepaper details the structure-activity relationship (SAR) studies of "Antiviral agent 19," a promising non-nucleoside inhibitor identified as a lead compound against the Novari virus RdRp. The goal of these studies is to systematically modify the chemical structure of the lead compound to enhance its antiviral potency and selectivity while minimizing cytotoxicity.

Core Scaffold and SAR Data Summary

The lead compound, this compound, is characterized by a benzothiazole core. Systematic modifications were made at two primary positions, designated R1 and R2, to explore the chemical space and understand the structural requirements for optimal activity. The antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) for each analog were determined. A higher SI value indicates a more promising therapeutic window.

Table 1: Structure-Activity Relationship Data for Analogs of this compound

| Compound ID | R1 Modification | R2 Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 19 (Lead) | -H | -H | 2.5 | >100 | >40 |

| 19a | -F | -H | 1.1 | >100 | >90 |

| 19b | -Cl | -H | 1.8 | >100 | >55 |

| 19c | -CH₃ | -H | 4.2 | >100 | >23 |

| 19d | -OCH₃ | -H | 6.8 | >100 | >14 |

| 19e | -H | -F | 2.1 | 85 | 40.5 |

| 19f | -H | -Cl | 2.3 | 70 | 30.4 |

| 19g | -H | -CH₃ | 3.0 | >100 | >33 |

| 19h | -H | -C(CH₃)₃ | 15.2 | >100 | >6.5 |

| 19i | -F | -F | 0.9 | 92 | 102.2 |

| 19j | -F | -C(CH₃)₃ | 8.5 | >100 | >11.7 |

SAR Analysis: The data reveals several key trends. Substitution at the R1 position with a small, electron-withdrawing group, such as fluorine (Compound 19a ), significantly improved antiviral potency (EC₅₀ = 1.1 µM) without increasing cytotoxicity. Larger or electron-donating groups at R1, like methyl (Compound 19c ) or methoxy (Compound 19d ), led to a decrease in activity. Modifications at the R2 position showed that bulky substituents, such as a tert-butyl group (Compound 19h ), were detrimental to activity. Combining the favorable fluorine at R1 with a fluorine at R2 (Compound 19i ) resulted in the most potent analog (EC₅₀ = 0.9 µM), highlighting a synergistic effect, although with a slight increase in cytotoxicity.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible SAR data. The following sections describe the methodologies used to evaluate the antiviral efficacy and cytotoxicity of the synthesized compounds.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.

-

Compound Preparation: Compounds are serially diluted in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 2% FBS (Fetal Bovine Serum) to achieve a range of final concentrations (e.g., from 100 µM to 0.1 µM).

-

Infection and Treatment: The growth medium is removed from the cells. The compound dilutions are added to the wells in triplicate, followed by the addition of Novari virus at a multiplicity of infection (MOI) of 0.05.

-

Controls:

-

Virus Control: Cells infected with the virus in the absence of any compound.

-

Cell Control: Uninfected cells with no compound added.

-

Vehicle Control: Cells infected with the virus and treated with the maximum concentration of the vehicle (e.g., DMSO).

-

-

Incubation: Plates are incubated for 72 hours at 37°C until approximately 90% of cells in the virus control wells exhibit CPE.

-

Quantification of CPE: Cell viability is quantified by adding a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation, the formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm.

-

Data Analysis: The percentage of cell protection is calculated relative to the cell and virus controls. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

This assay is run in parallel with the antiviral assay to determine the concentration of a compound that is toxic to the host cells.

Methodology:

-

Cell Seeding: A 96-well plate is seeded with Vero E6 cells under the same conditions as the antiviral assay.

-

Compound Treatment: The same serial dilutions of the compounds are added to the uninfected cells in triplicate.

-

Controls:

-

Cell Control: Untreated, uninfected cells.

-

Vehicle Control: Uninfected cells treated with the maximum concentration of the vehicle.

-

-

Incubation: The plate is incubated for 72 hours at 37°C with 5% CO₂.

-

Quantification of Viability: Cell viability is measured using the MTT assay as described in the CPE inhibition protocol.

-

Data Analysis: The percentage of cytotoxicity is calculated relative to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Visualized Workflows and Pathways

Understanding the logical flow of the research and the biological context is crucial. The following diagrams, generated using Graphviz, illustrate the SAR study workflow, the viral replication cycle, and a relevant cellular pathway.

Conclusion and Future Directions

The systematic SAR study of this compound has successfully identified key structural features that govern its activity against the Novari virus. The introduction of a fluorine atom at the R1 position (Compound 19a ) and in combination at the R2 position (Compound 19i ) led to analogs with sub-micromolar potency and high selectivity indices. These findings strongly suggest that small, electronegative substituents in these regions are crucial for potent inhibition of the viral RdRp. Future work will focus on further optimizing the scaffold to improve metabolic stability and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of Novari virus infections.

References

- 1. Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral replication - Wikipedia [en.wikipedia.org]

- 3. immunology.org [immunology.org]

- 4. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01118E [pubs.rsc.org]

- 5. Current Strategies of Antiviral Drug Discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Cellular Pathways Modulated by Antiviral Agent 19 in Novus Virus Infected Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the cellular and molecular mechanisms affected by the novel investigational drug, Antiviral Agent 19. The focus is on its modulatory effects on key host cell signaling pathways during infection with the pathogenic Novus Virus (NV), a fictional RNA virus. This guide summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the affected pathways and workflows to facilitate a deeper understanding of the agent's mechanism of action.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its efficacy against the Novus Virus (NV). NV infection is known to dysregulate critical host cellular pathways, including innate immune responses and apoptosis, to promote its replication and evade immune clearance. This compound has demonstrated a dual mechanism of action: direct inhibition of a key viral enzyme and modulation of the host's innate immune response to restore cellular antiviral defenses. This whitepaper details the specific cellular pathways modulated by this agent in a well-established in vitro model of NV infection.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biomarkers in NV-infected A549 human lung adenocarcinoma cells.

Table 1: Effect of this compound on Cytokine mRNA Expression

| Treatment Group | IFN-β Fold Change (mRNA) | TNF-α Fold Change (mRNA) | IL-6 Fold Change (mRNA) |

| Mock-infected | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| NV-infected | 4.5 ± 0.5 | 15.2 ± 1.8 | 12.8 ± 1.5 |

| NV-infected + Agent 19 (5 µM) | 25.6 ± 2.1 | 8.1 ± 0.9 | 6.5 ± 0.7 |

| Agent 19 only (5 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.1 ± 0.2 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Modulation of Key Signaling Proteins

| Treatment Group | p-IRF3 / IRF3 Ratio | p-IκBα / IκBα Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio |

| Mock-infected | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.04 ± 0.01 |

| NV-infected | 0.15 ± 0.03 | 0.85 ± 0.09 | 0.12 ± 0.02 |

| NV-infected + Agent 19 (5 µM) | 0.78 ± 0.08 | 0.35 ± 0.04 | 0.65 ± 0.07 |

| Data represent the densitometric ratio of phosphorylated or cleaved protein to total protein, normalized to mock-infected controls. |

Table 3: Viral Titer Reduction by this compound

| Treatment | Virus Titer (PFU/mL) | % Reduction |

| Vehicle Control | 8.2 x 10⁶ | - |

| This compound (1 µM) | 2.1 x 10⁵ | 97.4% |

| This compound (5 µM) | 3.5 x 10³ | 99.9% |

| PFU: Plaque-Forming Units. Data are from a representative experiment. |

Key Signaling Pathways Modulated by this compound

Restoration of Type I Interferon (IFN) Signaling

The Novus Virus employs its NS1 protein to sequester viral RNA and inhibit its recognition by the host sensor RIG-I, thereby blunting the downstream activation of IRF3 and subsequent production of IFN-β. This compound has been shown to disrupt the NS1-RNA interaction, allowing for robust RIG-I signaling and restoration of IFN-β production.

Caption: RIG-I pathway showing NV inhibition and Agent 19's counter-mechanism.

Attenuation of NF-κB Signaling

While a moderate NF-κB response is crucial for immunity, Novus Virus infection leads to hyperactivation of this pathway, causing excessive inflammation. This compound partially attenuates this by promoting the stability of the IκBα inhibitor, thereby reducing the nuclear translocation of NF-κB and subsequent pro-inflammatory cytokine expression.

Caption: NF-κB pathway showing viral hyperactivation and attenuation by Agent 19.

Detailed Experimental Protocols

Cell Culture and Viral Infection

-

Cell Line: A549 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Infection: Confluent monolayers of A549 cells were washed with phosphate-buffered saline (PBS) and infected with Novus Virus at a multiplicity of infection (MOI) of 1.

-

Treatment: After a 1-hour adsorption period, the viral inoculum was removed, and cells were washed with PBS. Fresh, serum-free medium containing either vehicle (0.1% DMSO) or this compound at the indicated concentrations was added.

-

Incubation: Cells were incubated for 24 hours at 37°C and 5% CO₂ before harvesting for downstream analysis.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).

-

PCR Amplification: qRT-PCR was performed using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time System.

-

Analysis: The relative expression of target genes (IFN-β, TNF-α, IL-6) was calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: 30 µg of protein per sample was separated by electrophoresis on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It was then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-Caspase-3).

-

Secondary Antibody & Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities were quantified using ImageJ software.

Caption: A generalized workflow diagram for the Western Blotting protocol.

Conclusion

This compound demonstrates significant potential as a therapeutic against the Novus Virus. Its multifaceted mechanism involves not only the direct inhibition of viral components but also the sophisticated modulation of host cellular pathways. By restoring the critical IFN-β antiviral response and dampening the excessive inflammatory signaling of the NF-κB pathway, this compound tips the balance in favor of the host, leading to efficient viral clearance and reduced immunopathology. The data and protocols presented herein provide a foundational guide for further research and development of this promising antiviral candidate.

Initial Cytotoxicity Profile of Remdesivir (as a representative Antiviral Agent)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity profile of Remdesivir, a broad-spectrum antiviral agent. Due to the placeholder nature of "Antiviral agent 19," Remdesivir has been selected as a well-characterized representative compound to illustrate the principles and methodologies of early-stage cytotoxicity assessment. This document outlines the cytotoxic effects of Remdesivir across various human cell lines, details the experimental protocols for cytotoxicity determination, and illustrates the agent's mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic potential of an antiviral candidate is a critical parameter in early-stage drug development. It is typically expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability. The following table summarizes the reported CC50 values for Remdesivir in several human cell lines.

| Cell Line | Cell Type | CC50 (µM) | Exposure Time | Assay Method |

| HepG2 | Human Liver Cancer | 3.7 (in glucose) | 5-14 days | Not Specified |

| 11.1 (in galactose) | ||||

| HT29 | Human Colon Cancer | Not specified | Not specified | Not Specified |

| Huh7 | Human Liver Cancer | >60 | 48 hours | CellTiter-Glo |

| 15.2 | 48 hours | CellTiter-Glo | ||

| OV-90 | Human Ovarian Cancer | Not specified | Not specified | Not Specified |

| HEK293-ACE2 | Human Embryonic Kidney | Not specified | Not specified | Not Specified |

| PSC-lung | Human Lung (PSC-derived) | 32.7 | 48 hours | CellTiter-Glo |

| Caco-2 | Human Colon Cancer | >100 | Not specified | MTS Assay |

| Vero E6 | African Green Monkey Kidney | >100 | Not specified | CCK8 Assay |

| MT-4 | Human T-cell Leukemia | >20 | 5-14 days | Not Specified |

| MRC-5 | Human Lung Fibroblast | >50 | 72 hours | Not specified |

| PC-3 | Human Prostate Cancer | 8.9 (in glucose) | 5-14 days | Not Specified |

| 1.4 (in galactose) |

Note: The variability in CC50 values can be attributed to differences in cell lines, assay methods, and experimental conditions such as exposure duration and culture media composition[1][2][3][4].

Experimental Protocols

The determination of a compound's cytotoxicity is fundamental to its preclinical safety assessment. A variety of in vitro assays are available, with the MTT assay being one of the most common.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Remdesivir (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Remdesivir in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Following the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active form acts as an adenosine triphosphate (ATP) analog and competes with the natural substrate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the Remdesivir triphosphate into the growing RNA strand leads to delayed chain termination, thereby inhibiting viral replication.

Caption: Mechanism of action of Remdesivir.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of an antiviral compound using a cell-based assay such as the MTT assay.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of Antiviral Agent 19: An In-depth Analysis of Viral Entry and Replication Inhibition

DISCLAIMER: The compound "Antiviral agent 19" is a placeholder name. This technical guide utilizes data and mechanisms of action extensively documented for the antiviral drug Remdesivir to provide a representative and detailed analysis as requested. All data, protocols, and pathways described herein are based on published research on Remdesivir.

Executive Summary

This compound (surrogate: Remdesivir) is a potent, direct-acting antiviral compound classified as a nucleotide analog prodrug. Its primary mechanism of action is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome. This agent does not significantly impact the viral entry stage; instead, its activity is concentrated within the host cell post-internalization of the virus. Once inside the cell, this compound undergoes metabolic activation to its triphosphate form, which then competes with natural nucleotides for incorporation into nascent viral RNA strands. This incorporation leads to delayed chain termination, effectively halting the replication process. This guide provides a comprehensive overview of the agent's effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms and experimental workflows.

Effect on Viral Entry Stage

Current research indicates that the primary antiviral activity of this compound is not at the stage of viral entry. The viral entry process for many RNA viruses, such as SARS-CoV-2, involves the binding of the viral spike (S) protein to host cell receptors like angiotensin-converting enzyme 2 (ACE2), followed by membrane fusion and release of the viral genome into the cytoplasm.[1] this compound is designed to be cell-permeable and acts intracellularly.[2] While some research has speculated that its amphiphilic nature could disturb viral or host cell membranes, this is not its established mechanism of action.[3] Therefore, its effect on viral attachment, receptor binding, and membrane fusion is considered negligible.

Effect on Viral Replication Stage

The core efficacy of this compound lies in its potent inhibition of viral replication. This is achieved through the disruption of the viral RNA-dependent RNA polymerase (RdRp) enzyme.[4][5]

Mechanism of Action

This compound is administered as a prodrug, which allows it to efficiently cross the host cell membrane. Once inside the cell, it undergoes a series of metabolic steps to be converted into its active triphosphate form (RDV-TP). This active metabolite is an analog of adenosine triphosphate (ATP).

The viral RdRp, responsible for synthesizing new copies of the viral RNA genome, mistakes RDV-TP for the natural ATP nucleotide. The RdRp then incorporates RDV-TP into the growing RNA strand. A key feature of this agent is its mechanism of "delayed chain termination." After the incorporation of RDV-TP at position i, the RdRp can add three more nucleotides before RNA synthesis is arrested at position i+3. This premature termination of RNA synthesis prevents the successful replication of the viral genome.

Signaling Pathway and Activation

The intracellular activation and action of this compound can be visualized as a multi-step pathway.

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Replication Inhibition

The efficacy of this compound in inhibiting viral replication has been quantified across numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of viral activity.

| Virus / Variant | Cell Line | Assay Type | IC50 (µM) | Reference |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | Plaque Reduction | 2.17 | |

| SARS-CoV-2 (Alpha) | Vero E6 | Plaque Reduction | 5.08 | |

| SARS-CoV-2 (Beta) | Vero E6 | Plaque Reduction | 5.82 | |

| SARS-CoV-2 (Gamma) | Vero E6 | Plaque Reduction | 9.8 | |

| SARS-CoV-2 (Delta) | Vero E6 | Plaque Reduction | 9.8 | |

| SARS-CoV-2 (Omicron BA.2) | Vero E6 | Plaque Reduction | 9.1 | |

| SARS-CoV-2 (Omicron subvariants) | Vero E6 | High-Content Imaging | 0.96 (median fold-change) | |

| MERS-CoV | - | - | 0.34 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound against viral replication.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for measuring the inhibition of viral replication by quantifying the reduction in viral plaque formation in the presence of the antiviral agent.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., Vero E6) in 12-well or 24-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in a cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Neutralization: Mix the diluted virus with each concentration of the antiviral agent and incubate for 1 hour at 37°C to allow the agent to interact with the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The IC50 value is determined from the dose-response curve.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Real-Time Reverse Transcription PCR (RT-qPCR)

This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication. A reduction in viral RNA in treated samples indicates antiviral activity.

Protocol:

-

Experiment Setup: Infect a monolayer of susceptible cells with the virus in the presence of varying concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

RNA Extraction: At the end of the incubation, harvest the cell supernatant or lyse the cells to extract total RNA using a commercial kit.

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This step is often combined with the qPCR step in a "one-step" reaction.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome (e.g., the RdRp or N gene). A fluorescent signal is generated and measured in real-time as the target DNA is amplified.

-

Standard Curve: Include a standard curve using known quantities of synthetic viral RNA to allow for absolute quantification of viral copy numbers.

-

Data Analysis: Determine the viral RNA copy number for each sample. Compare the values from the drug-treated samples to the control to calculate the percentage inhibition of replication.

Caption: Workflow for the RT-qPCR-based viral replication assay.

Conclusion

This compound (surrogate: Remdesivir) is a highly specific inhibitor of viral replication, targeting the RNA-dependent RNA polymerase. Its mechanism as a delayed chain terminator effectively disrupts the synthesis of the viral genome. Quantitative in vitro assays consistently demonstrate its potent activity against a range of RNA viruses. While it does not act on the viral entry stage, its efficacy in the replication phase makes it a cornerstone antiviral agent. The experimental protocols and data presented in this guide provide a robust framework for the continued research and development of this and similar classes of antiviral compounds.

References

- 1. Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Amphiphilic anti-SARS-CoV-2 drug remdesivir incorporates into the lipid bilayer and nerve terminal membranes influencing excitatory and inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric activation of SARS-CoV-2 RdRp by remdesivir triphosphate and other phosphorylated nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antiviral Agent Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology used to determine the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[1][2] This method quantifies the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer.[1] The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the IC₅₀ (50% inhibitory concentration), a key parameter for assessing antiviral potency.[1] This assay is considered the "gold standard" for measuring the neutralization capacity of antibodies and antiviral drugs.[3]

The principle of the assay involves infecting a confluent monolayer of susceptible host cells with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay medium is then applied to restrict the spread of progeny virions to adjacent cells, ensuring the formation of distinct plaques. After an incubation period, the plaques are visualized, typically by staining the living cells, and then counted. The reduction in the number of plaques in the presence of the antiviral agent compared to a virus control is used to calculate the percentage of inhibition.

Experimental Protocol

This protocol provides a detailed methodology for performing a plaque reduction assay to evaluate the antiviral activity of a test compound.

Materials:

-

Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, HeLa cells, MDCK cells).

-

Virus: A lytic virus stock with a known titer (plaque-forming units per mL, PFU/mL).

-

Antiviral Agent: Test compound at various concentrations.

-

Media and Reagents:

-

Growth Medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Infection Medium (serum-free or low-serum medium).

-

Phosphate-Buffered Saline (PBS).

-

Semi-solid overlay medium (e.g., containing agarose, carboxymethyl cellulose, or Avicel).

-

Fixing Solution (e.g., 10% formalin in PBS).

-

Staining Solution (e.g., 0.1% Crystal Violet in 20% ethanol or Neutral Red).

-

-

Equipment:

-

Cell culture plates (e.g., 6-well, 12-well, or 24-well).

-

CO₂ incubator (37°C, 5% CO₂).

-

Biosafety cabinet.

-

Microscope for plaque visualization and counting.

-

Pipettes and sterile tips.

-

Procedure:

-

Cell Seeding:

-

One day prior to infection, seed the susceptible cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates overnight in a CO₂ incubator.

-

-

Preparation of Antiviral Agent Dilutions:

-

Prepare a series of dilutions of the antiviral agent in infection medium. It is recommended to prepare 2-fold or 10-fold serial dilutions.

-

Include a "no drug" control (infection medium only).

-

-

Virus Preparation:

-

Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well). The optimal virus dilution should be determined in a preliminary virus titration experiment.

-

-

Infection:

-

Aspirate the growth medium from the confluent cell monolayers and wash the cells once with PBS.

-

In separate tubes, pre-incubate the diluted virus with an equal volume of each antiviral agent dilution for 1 hour at 37°C. This step allows the antiviral agent to interact with the virus before infection.

-

As controls, prepare a virus control (virus mixed with infection medium) and a cell control (infection medium only).

-

Add the virus-antiviral mixtures (and controls) to the appropriate wells of the cell culture plates.

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay Application:

-

Carefully aspirate the inoculum from each well.

-

Gently add the semi-solid overlay medium to each well. The overlay should be at a temperature that is not harmful to the cells (around 40-45°C for agarose overlays).

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator. The incubation period will vary depending on the virus and cell type, typically ranging from 2 to 10 days, until plaques are visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding a fixing solution and incubating for at least 30 minutes.

-

Carefully remove the overlay.

-

Stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes. The stain will be taken up by living cells, leaving the plaques as clear, unstained areas.

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

Count the number of plaques in each well.

-

Data Presentation and Analysis

The quantitative data from the plaque reduction assay should be summarized in a structured table to facilitate comparison and analysis.

Table 1: Plaque Reduction Assay Results for Antiviral Agent X

| Antiviral Agent X Concentration (µM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Average Number of Plaques | Percentage Plaque Reduction (%) |

| 0 (Virus Control) | 85 | 91 | 88 | 0 |

| 0.1 | 78 | 82 | 80 | 9.1 |

| 1 | 55 | 61 | 58 | 34.1 |

| 10 | 23 | 27 | 25 | 71.6 |

| 100 | 5 | 7 | 6 | 93.2 |

| Cell Control | 0 | 0 | 0 | 100 |

Calculation of Percentage Plaque Reduction:

The percentage of plaque reduction is calculated using the following formula:

Determination of IC₅₀:

The IC₅₀ value is determined by plotting the percentage of plaque reduction against the logarithm of the antiviral agent concentration and fitting the data to a dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration of the antiviral agent that corresponds to a 50% reduction in the number of plaques.

Experimental Workflow Diagram

Caption: Experimental workflow of the plaque reduction assay.

References

Application Notes and Protocols: Quantifying the IC50 of Antiviral Agent 19 in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 19 is a novel synthetic nucleoside analog demonstrating potent inhibitory activity against a broad spectrum of RNA viruses. Its primary mechanism of action involves the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[1][2] The effective concentration for 50% inhibition (IC50) is a critical parameter for evaluating the potency of antiviral compounds. This value, however, can vary significantly depending on the cell type used for the assay, due to differences in cellular metabolism, drug uptake, and efflux mechanisms.

These application notes provide a comprehensive guide to quantifying the IC50 of this compound in various cell lines. The protocols detailed below are essential for researchers engaged in the preclinical evaluation of this and other antiviral candidates.

Mechanism of Action: Viral Polymerase Inhibition

This compound, upon entering the host cell, is phosphorylated to its active triphosphate form by host cell kinases. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. Once incorporated, this compound-triphosphate acts as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antiviral Agent 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens necessitates the rapid development of effective antiviral therapeutics. "Antiviral Agent 19" is an investigational compound that has demonstrated promising activity in in vitro assays. The progression of this agent into clinical development hinges on a robust preclinical evaluation of its efficacy, safety, and pharmacokinetic profile in a living organism.[1] In vivo animal models are an indispensable bridge between initial laboratory studies and human clinical trials, providing a controlled environment to study the complex interplay between the virus, the host, and the therapeutic agent.[1]

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound. For the purpose of these protocols, a mouse model of a respiratory viral infection will be used as a primary example, given that mice are frequently the model of choice for initial in vivo evaluations due to their well-characterized immune systems, cost-effectiveness, and availability.[2][3][4] These guidelines are intended to be adaptable for various viral pathogens and research questions.

Key Experimental Considerations

Successful in vivo efficacy studies require careful planning and consideration of several critical factors:

-

Animal Model Selection: The choice of animal model is paramount and should mimic the human disease as closely as possible. For respiratory viruses, common models include mice, hamsters, and ferrets. Genetically modified mice or the use of mouse-adapted viral strains can enhance the relevance of the model.

-

Dosing Regimen: The route of administration, dose levels, and timing of treatment (prophylactic vs. therapeutic) are critical parameters that will significantly impact the study outcome.

-

Endpoint Analysis: A combination of endpoints should be used to comprehensively assess antiviral efficacy. These can include measurements of viral replication, clinical signs of disease, and survival rates.

Experimental Protocols

Animal Model and Husbandry

-

Animal Strain: BALB/c mice are commonly used for respiratory virus studies due to their susceptibility to a range of human viruses.

-

Age and Sex: Use 6-8 week old mice of a single sex to minimize variability.

-

Housing: House mice in a BSL-2 or BSL-3 facility, depending on the viral pathogen, in individually ventilated cages with ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Virus Preparation and Inoculation

-

Virus Strain: Use a well-characterized, mouse-adapted strain of the virus of interest (e.g., Influenza A/Puerto Rico/8/1934 (H1N1)).

-

Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the viral stock using standard cell culture methods.

-

Inoculation: Anesthetize mice with isoflurane and intranasally inoculate with a predetermined dose of the virus in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).

Dosing of this compound

-

Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle. The formulation will depend on the physicochemical properties of the compound and the intended route of administration.

-

Route of Administration: Common routes include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The chosen route should be relevant to the intended clinical application.

-

Dosing Regimens:

-

Prophylactic: Administer this compound prior to viral challenge to assess its ability to prevent infection.

-

Therapeutic: Administer this compound at a specified time point after viral challenge to evaluate its efficacy in treating an established infection.

-

Endpoint Monitoring and Sample Collection

-

Clinical Scoring: Monitor mice daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and reduced activity. Assign a numerical score to each parameter to quantify disease severity.

-

Survival Analysis: For lethal challenge models, record survival daily for a predetermined period (e.g., 14 days).

-

Sample Collection: At specified time points post-infection, euthanize a subset of mice from each group and collect tissues (e.g., lungs, spleen) for analysis.

Endpoint Assays

-

Viral Load Quantification by qPCR: Extract viral RNA from tissue homogenates and quantify the number of viral copies using a validated real-time quantitative PCR (RT-qPCR) assay.

-

Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Prophylactic Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Mean Clinical Score (Day 5 p.i.) | Lung Viral Titer (log10 TCID50/g) (Day 5 p.i.) | Survival Rate (%) (Day 14 p.i.) |

| Vehicle Control | - | 3.5 ± 0.5 | 6.2 ± 0.8 | 20 |

| This compound | 10 | 1.2 ± 0.3 | 3.1 ± 0.6 | 90 |

| This compound | 30 | 0.5 ± 0.2 | 1.5 ± 0.4 | 100 |

| Positive Control | - | 0.8 ± 0.2 | 2.0 ± 0.5 | 100 |

Table 2: Therapeutic Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Mean Weight Loss (%) (Day 7 p.i.) | Lung Viral Titer (log10 TCID50/g) (Day 7 p.i.) | Survival Rate (%) (Day 14 p.i.) |

| Vehicle Control | - | 25 ± 5 | 5.8 ± 0.7 | 10 |

| This compound | 20 | 10 ± 3 | 3.5 ± 0.5 | 80 |

| This compound | 50 | 5 ± 2 | 2.1 ± 0.4 | 90 |

| Positive Control | - | 8 ± 2 | 2.5 ± 0.6 | 90 |

Visualization of Experimental Design and Potential Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway targeted by a broad-spectrum antiviral agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Review of selected animal models for respiratory coronavirus infection and its application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Current Animal Models for Understanding the Pathology Caused by the Respiratory Syncytial Virus [frontiersin.org]

preparation and storage of Antiviral agent 19 stock solutions

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Antiviral agent 19, also identified as Compound 3, is a selective inhibitor of the Zika virus (ZIKV), a member of the Flaviviridae family. Research has demonstrated its potential in preclinical studies with an effective concentration (EC50) of 1.3 µM and low cytotoxicity, highlighting its promise as a tool for research in virology and drug development. These application notes provide detailed protocols for the preparation and storage of stock solutions of this compound to ensure its stability and efficacy for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value |

| CAS Number | 1807887-16-6 |

| Molecular Formula | C₂₉H₃₅NO₅ |

| Molecular Weight | 477.59 g/mol |

| EC₅₀ against Zika Virus | 1.3 µM |

| Solubility | Slightly soluble or insoluble (< 1 mg/mL) in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO). |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (In Solvent) | -80°C for up to 1 year |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

-

Solvent Addition: Based on the molecular weight (477.59 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Amount (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (1 mg / (10 mM * 477.59 g/mol )) * 1,000,000 = 209.38 µL

-

Carefully add 209.4 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Signaling Pathways and Experimental Workflows

Zika Virus Replication Cycle and Potential Inhibition by this compound

The following diagram illustrates the replication cycle of the Zika virus, a process that this compound is known to inhibit. The precise mechanism of inhibition is a subject of ongoing research, but it is understood to interfere with viral replication.

Caption: A diagram of the Zika virus replication cycle and the potential point of inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical steps for preparing a stock solution of this compound.

Caption: A workflow diagram for the preparation of this compound stock solutions.

Application Notes and Protocols for High-Throughput Screening of Antiviral Agent 19 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel antiviral therapeutics are paramount to global health. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries to identify potential drug candidates that modulate viral replication and pathogenesis.[1][2] This document provides detailed application notes and standardized protocols for the high-throughput screening of derivatives of a hypothetical "Antiviral Agent 19." The methodologies described herein are broadly applicable to a wide range of viruses and compound classes.

These protocols cover essential HTS assays, including cell-based assays that monitor viral infectivity and cytotoxicity, as well as biochemical assays targeting specific viral enzymes.[3][4] The inclusion of high-content imaging further allows for the detailed phenotypic profiling of antiviral compounds.[5]

Cell-Based High-Throughput Screening

Cell-based assays are fundamental in antiviral drug discovery as they provide insights into a compound's efficacy in a biological context, accounting for cell permeability, potential cytotoxicity, and impact on the viral life cycle within a host cell.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a cornerstone of antiviral screening, measuring the ability of a compound to protect host cells from virus-induced death.

Principle: Many viruses cause a visible deterioration of host cells, known as the cytopathic effect (CPE). This assay quantifies cell viability in the presence of the virus and test compounds. A successful antiviral agent will inhibit viral replication and thus prevent CPE, leading to a higher cell viability signal.

Experimental Protocol:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero E6, A549, Huh7) into 384-well, clear-bottom plates at a pre-optimized density (e.g., 5,000 cells/well) in 25 µL of culture medium.

-

Incubate plates at 37°C with 5% CO₂ for 18-24 hours to allow for cell adherence.

-

-

Compound Addition:

-

Prepare serial dilutions of "this compound" derivatives in an appropriate solvent (e.g., DMSO).

-

Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.

-

Include appropriate controls: no-virus (cell viability control), virus-only (no compound), and a known antiviral as a positive control.

-

-

Virus Infection:

-

Dilute the virus stock to a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-